molecular formula C16H19N5OS B2986580 1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide CAS No. 1375846-96-0

1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide

Cat. No.: B2986580
CAS No.: 1375846-96-0
M. Wt: 329.42
InChI Key: IJJDIIQVRVZIQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The prop-2-yn-1-yl group would introduce a triple bond into the molecule, the thiophen-2-yl group is a five-membered aromatic ring containing a sulfur atom, the 1H-1,2,4-triazol-5-yl group is a five-membered ring containing three nitrogen atoms, and the piperidine-2-carboxamide group is a six-membered ring containing a nitrogen atom and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The triple bond in the prop-2-yn-1-yl group could potentially undergo addition reactions. The thiophen-2-yl and 1H-1,2,4-triazol-5-yl groups being aromatic might undergo electrophilic substitution reactions. The carboxamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any chiral centers. These properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. It could potentially be a candidate for drug development, given the known activities of compounds with similar functional groups .

Properties

IUPAC Name

1-prop-2-ynyl-N-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-2-8-21-9-4-3-6-12(21)16(22)17-11-14-18-15(20-19-14)13-7-5-10-23-13/h1,5,7,10,12H,3-4,6,8-9,11H2,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJDIIQVRVZIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NCC2=NC(=NN2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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